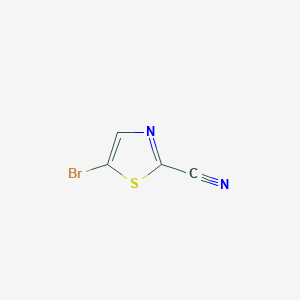
N-6-(Delta-2-isopentenyl)adenosine hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-6-(Delta-2-isopentenyl)adenosine hemihydrate is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-6-(Delta-2-isopentenyl)adenosine hemihydrate typically involves the alkylation of adenosine with isopentenyl pyrophosphate. This reaction is catalyzed by enzymes such as isopentenyltransferase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at temperatures between 25°C and 37°C .
Industrial Production Methods
Industrial production of this compound involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the compound. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-6-(Delta-2-isopentenyl)adenosine hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the isopentenyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives of N-6-(Delta-2-isopentenyl)adenosine.
Reduction: Amine derivatives.
Substitution: Various alkylated or arylated adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
N-6-(Delta-2-isopentenyl)adenosine hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Biology: Studied for its role in gene expression, protein production, and various biochemical and physiological mechanisms in living cells.
Medicine: Investigated for its potential anticancer properties and its ability to alter cell proliferation and apoptosis.
Industry: Utilized in the production of pharmaceuticals, pesticides, and dyes.
Wirkmechanismus
The mechanism of action of N-6-(Delta-2-isopentenyl)adenosine hemihydrate involves its interaction with adenosine receptors, particularly the adenosine A3 receptor. This interaction leads to the inhibition of cAMP formation and the activation of downstream signaling pathways that regulate cell proliferation and apoptosis. The compound’s antiproliferative effects are mediated through both receptor-dependent and receptor-independent mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-6-(Delta-2-isopentenyl)adenine: Another cytokinin precursor with similar biological activities.
Zeatin: A well-known cytokinin that regulates plant growth and development.
Kinetin: A synthetic cytokinin used in plant tissue culture and research.
Uniqueness
N-6-(Delta-2-isopentenyl)adenosine hemihydrate is unique due to its dual role in both plant and mammalian systems. It not only serves as a precursor for plant hormones but also exhibits significant biological activities in mammalian cells, making it a valuable compound for diverse scientific research applications .
Eigenschaften
CAS-Nummer |
33156-15-9 |
|---|---|
Molekularformel |
C15H21N5O4 |
Molekulargewicht |
335.36 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12+,15-/m1/s1 |
InChI-Schlüssel |
USVMJSALORZVDV-ADGXKJENSA-N |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.O |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
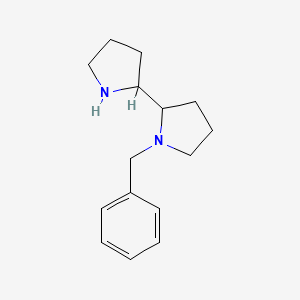
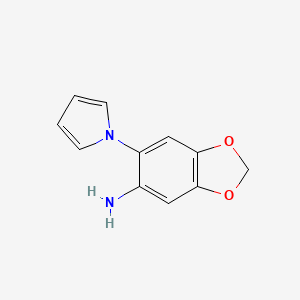
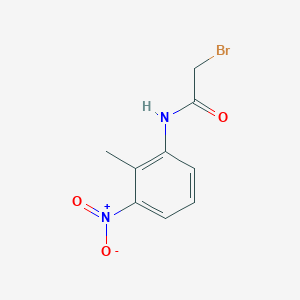
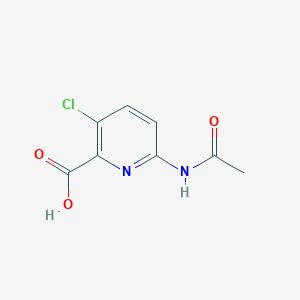
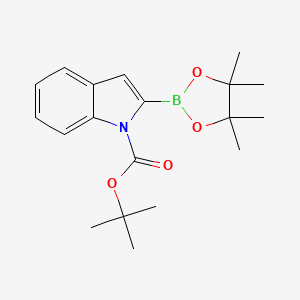
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)



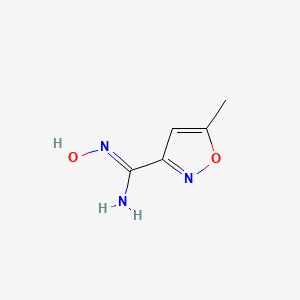
![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
